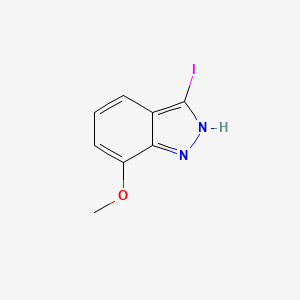

3-Iodo-7-methoxy-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-7-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMLCUJEOMSFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(NN=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630240 | |

| Record name | 3-Iodo-7-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351210-07-6 | |

| Record name | 3-Iodo-7-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Regioselective Synthesis of 3-Iodo-7-methoxy-1H-indazole

An In-depth Guide for Medicinal Chemists and Process Development Scientists on the Synthesis, Mechanistic Rationale, and Practical Application of a Key Pharmaceutical Building Block.

Executive Summary

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The strategic functionalization of this privileged structure is paramount for developing novel therapeutics. This guide provides a detailed technical overview of the synthesis of 3-iodo-7-methoxy-1H-indazole from 7-methoxy-1H-indazole. We delve into the prevalent and robust method of direct C3 iodination, exploring the underlying reaction mechanism, providing detailed experimental protocols, and discussing critical aspects of reagent selection, reaction work-up, and product characterization. This document is intended to serve as a practical and authoritative resource for researchers in drug discovery and development, offering field-proven insights to enable the efficient and reliable synthesis of this versatile chemical intermediate.

Strategic Importance in Drug Discovery

The value of this compound as a synthetic intermediate lies in the strategic placement of its functional groups. The indazole nucleus itself is a bioisostere of indole and is present in drugs such as the anti-cancer agents Axitinib and Niraparib.[3] The functional groups on this core impart specific, desirable properties:

-

The 7-Methoxy Group: The presence of an alkoxy group on the benzene portion of the scaffold significantly influences the electronic properties of the ring system, which can be crucial for modulating a molecule's interaction with a biological target.[4]

-

The 3-Iodo Substituent: Halogenation, particularly iodination, at the C3 position is a key strategic modification. The carbon-iodine bond is a highly versatile synthetic handle for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[4][5] This allows for the efficient introduction of diverse molecular fragments, making it an invaluable tool for building molecular complexity and conducting structure-activity relationship (SAR) studies.[4]

Synthetic Strategy: Mechanism of C3 Electrophilic Iodination

The synthesis of this compound is most commonly achieved via a direct electrophilic iodination of the C3 position of the 7-methoxy-1H-indazole starting material. The indazole ring is inherently electron-rich, but its reactivity is significantly enhanced under basic conditions. The C3 position is the most nucleophilic carbon, making it the primary site for electrophilic attack.

The reaction proceeds through a well-established mechanism:

-

Deprotonation: A base, typically a hydroxide or carbonate, abstracts the acidic proton from the N1 position of the indazole ring. This generates a highly nucleophilic indazolide anion.

-

Nucleophilic Attack: The resulting anion exists in resonance, with a significant concentration of negative charge on the C3 carbon. This carbon then acts as a nucleophile, attacking an electrophilic iodine source, such as molecular iodine (I₂).

-

Product Formation: The attack on the iodine molecule cleaves the I-I bond, forming the C-I bond at the C3 position and releasing an iodide anion, yielding the final product.

This regioselectivity is a key feature of the indazole system, allowing for predictable and high-yielding functionalization at the C3 position.[5]

Caption: Reaction mechanism for the base-mediated C3 iodination of 7-methoxy-1H-indazole.

Experimental Protocols and Methodologies

The direct iodination of indazoles can be achieved using several reagent systems. Below are two reliable protocols, including the classical approach with molecular iodine and an alternative using N-Iodosuccinimide (NIS).

Protocol 1: Direct Iodination using Iodine and Potassium Hydroxide

This method is widely cited for the C3 iodination of various indazole scaffolds and is valued for its simplicity and the use of cost-effective reagents.[5]

Reagent Summary

| Reagent | CAS Number | Molar Mass ( g/mol ) | Molar Equivalents | Purpose |

|---|---|---|---|---|

| 7-Methoxy-1H-indazole | 6951-40-2 | 148.16 | 1.0 | Starting Material |

| Iodine (I₂) | 7553-56-2 | 253.81 | 1.1 - 1.5 | Iodinating Agent |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 2.0 - 3.0 | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | Solvent |

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-methoxy-1H-indazole (1.0 eq).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

-

Base Addition: Add powdered potassium hydroxide (2.0 - 3.0 eq) to the solution. Stir the resulting suspension at room temperature for 15-30 minutes. The base deprotonates the indazole, forming the active nucleophile.[5]

-

Iodine Addition: In a separate flask, dissolve iodine (1.1 - 1.5 eq) in a minimal amount of DMF. Add this iodine solution dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing water and ice. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.[6]

Protocol 2: Alternative Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a milder and often more convenient electrophilic iodinating agent. It can be easier to handle than molecular iodine and the succinimide byproduct is often readily removed during work-up.[6]

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 7-methoxy-1H-indazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile in a round-bottom flask.

-

Reagent Addition: Add N-Iodosuccinimide (1.1 - 1.2 eq) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction's progress by TLC.

-

Work-up and Purification: Follow the same work-up, extraction, and purification procedures as described in Protocol 1. The aqueous washes will help remove the succinimide byproduct.

Workflow, Troubleshooting, and Purification

A robust workflow is essential for obtaining a high-purity product. The primary challenge in this synthesis is often the removal of unreacted starting material and potential regioisomeric or di-iodinated side products.[6]

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Common Issues

| Observation | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient base or iodinating agent; low reaction temperature or time. | Add additional equivalents of base and/or iodinating agent. Increase reaction time or gently heat the mixture. |

| Multiple Spots on TLC [6] | Formation of regioisomers (e.g., 5-iodo) or di-iodinated products.[6] | Careful purification via column chromatography is essential. Screen different solvent systems to achieve optimal separation.[6] |

| Low Yield | Product loss during aqueous work-up; incomplete reaction; sub-optimal purification. | Ensure thorough extraction from the aqueous layer. Optimize reaction conditions and chromatography technique. |

| Difficult Purification | Close-running spots on TLC. | Utilize a high-resolution silica gel or consider preparative HPLC for challenging separations.[6] |

Product Characterization

Rigorous characterization is necessary to confirm the structure and purity of the final product, this compound (CAS: 351210-07-6).

-

¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural confirmation. Expected signals would include a singlet for the methoxy protons (~3.9-4.1 ppm), distinct signals in the aromatic region (typically ~6.7-7.5 ppm) corresponding to the three protons on the benzene ring, and a broad singlet for the N-H proton at a downfield shift (>10 ppm).[7]

-

¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals, including the methoxy carbon, carbons of the indazole core, and the characteristic signal for the carbon bearing the iodine atom (C3), which will be shifted upfield compared to its protonated counterpart.

-

Mass Spectrometry (MS): Mass spectral analysis should show the correct molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular formula C₈H₇IN₂O.

Conclusion

The synthesis of this compound via direct C3 electrophilic iodination is a reliable and scalable method for producing a key intermediate for pharmaceutical research. By understanding the underlying reaction mechanism, carefully selecting reagents, and employing robust purification techniques, researchers can consistently obtain this valuable building block in high purity. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful synthesis and application of this compound in the development of next-generation therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]

- 5. soc.chim.it [soc.chim.it]

- 6. benchchem.com [benchchem.com]

- 7. This compound(351210-07-6) 1H NMR [m.chemicalbook.com]

A Guide to the Spectroscopic Characterization of 3-Iodo-7-methoxy-1H-indazole

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Iodo-7-methoxy-1H-indazole, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] The indazole scaffold is recognized as a "privileged structure" due to its ability to bind to multiple biological targets, and its derivatives have shown a wide range of activities, including anti-cancer and anti-inflammatory properties.[2][3] The strategic placement of an iodine atom at the C3-position and a methoxy group at the C7-position makes this molecule a versatile building block for further synthetic elaboration via cross-coupling reactions.[1] This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—required for unambiguous structure elucidation and purity assessment. It is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice.

The Strategic Importance of Characterization

In drug development, the absolute certainty of a molecule's structure is non-negotiable. For a compound like this compound, each functional group has a purpose. The methoxy group influences electronic properties and potential metabolic stability, while the carbon-iodine bond is a key synthetic handle for introducing molecular diversity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] An error in identifying the isomeric form or confirming the substituent positions can lead to the misinterpretation of structure-activity relationships (SAR), wasting significant resources. The suite of spectroscopic methods detailed herein provides a self-validating system to confirm the molecular identity with high fidelity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for the complete and unambiguous assignment of all proton and carbon signals.

Foundational Principles & Experimental Rationale

The chemical environment of each nucleus dictates its resonance frequency (chemical shift). The electron-donating methoxy group and the electron-withdrawing/sterically bulky iodine atom create a distinct electronic landscape on the indazole ring, resulting in a predictable dispersion of signals in the aromatic region of the NMR spectra. The choice of a deuterated solvent is critical; solvents like DMSO-d₆ are often preferred for indazole derivatives as they allow for the observation of the exchangeable N-H proton, which might otherwise be broadened or absent in other solvents.[4]

Predicted ¹H and ¹³C NMR Data

While a definitive, peer-reviewed spectrum for this specific molecule is not widely published, we can predict the expected chemical shifts based on data from closely related analogs such as 7-methoxy-1H-indazole and other substituted indazoles.[5][6] The standard numbering convention for the indazole ring is used for all assignments.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale & Expected Correlations |

| N1-H | ~13.0 (broad singlet) | - | Exchangeable proton, typically downfield in DMSO-d₆. |

| C3 | - | ~90-100 | Site of iodination; the C-I bond causes a significant upfield shift compared to a C-H carbon. |

| C3a | - | ~140-142 | Quaternary carbon at the ring junction. Expected HMBC correlation to H4 and H5. |

| C4 | ~7.3-7.4 (doublet) | ~120-122 | Aromatic proton ortho to the methoxy group. Expected COSY correlation with H5 and HMBC correlation to C3a, C5a, and C7a. |

| C5 | ~6.9-7.0 (triplet) | ~110-112 | Aromatic proton between H4 and H6. Expected COSY correlations with H4 and H6. |

| C6 | ~7.1-7.2 (doublet) | ~128-130 | Aromatic proton para to the methoxy group. Expected COSY correlation with H5. |

| C7 | - | ~145-148 | Methoxy-substituted carbon, shifted downfield. Expected HMBC correlation from OCH₃ protons. |

| C7a | - | ~115-117 | Quaternary carbon at the ring junction. Expected HMBC correlation to H4 and H6. |

| 7-OCH₃ | ~3.9-4.0 (singlet, 3H) | ~55-56 | Protons of the methoxy group. Expected HMBC correlation to C7. |

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[4]

-

Add a minimal amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

-

Cap the tube and gently agitate to ensure the sample is fully dissolved.

-

-

Data Acquisition:

-

Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.[4]

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

Perform 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) coupling networks, confirming the connectivity of the aromatic protons (H4, H5, H6).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing the molecular fragments together.

-

-

Visualization of NMR Workflow & Structural Correlation

The following diagrams illustrate the logical workflow for NMR analysis and the key correlations used for structural assignment.

Caption: Logical workflow for the complete NMR characterization of the target molecule.

Caption: Key HMBC correlations for assigning quaternary carbons in the indazole ring.

Mass Spectrometry (MS): Unambiguous Molecular Formula Confirmation

Mass spectrometry provides the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm).

Rationale: The Isotopic Signature

Unlike compounds containing chlorine or bromine which have distinct M+2 isotopic peaks, iodine is monoisotopic (¹²⁷I).[7][8] Therefore, the mass spectrum of this compound will show a single, sharp molecular ion peak, which simplifies spectral interpretation. The primary goal is to match the experimentally observed accurate mass with the theoretically calculated mass for the molecular formula C₈H₇IN₂O.

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₈H₈IN₂O⁺ | 274.9676 | To be determined |

| [M+Na]⁺ | C₈H₇IN₂ONa⁺ | 296.9495 | To be determined |

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Data Analysis: Determine the accurate mass of the most abundant molecular ion peak and use software to calculate the elemental composition, confirming it matches C₈H₇IN₂O.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Rationale: Key Vibrational Modes

For this compound, we expect to see characteristic absorption bands corresponding to the N-H bond of the indazole ring, the C-H bonds of the aromatic ring and methoxy group, C=C and C=N bonds within the aromatic system, and the C-O bond of the ether linkage. The presence and position of these bands provide corroborating evidence for the proposed structure.

Table 3: Key Infrared Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3300 (broad) | N-H Stretch | Indazole ring N-H[9] |

| 3000-3100 | Aromatic C-H Stretch | C-H bonds on the benzene portion of the indazole ring |

| 2850-3000 | Aliphatic C-H Stretch | C-H bonds of the methoxy (-OCH₃) group |

| 1580-1620 | C=C & C=N Stretch | Aromatic ring stretching vibrations[5] |

| 1200-1300 | Aryl C-O Stretch | Asymmetric stretch of the Ar-O-CH₃ ether linkage[5] |

| 1000-1100 | Aryl C-O Stretch | Symmetric stretch of the Ar-O-CH₃ ether linkage |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Analysis: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, MS, and IR spectroscopy. NMR provides the detailed skeletal framework and substituent positions, HRMS confirms the elemental composition with high precision, and IR spectroscopy verifies the presence of key functional groups. This multi-faceted analytical approach ensures the identity and purity of this valuable synthetic intermediate, providing a solid foundation for its application in medicinal chemistry and the development of novel therapeutic agents.

References

- 1. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. CID 139058706 | C72H72N18O9 | CID 139058706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Indazole(271-44-3) IR Spectrum [m.chemicalbook.com]

Spectroscopic Characterization of 3-Iodo-7-methoxy-1H-indazole: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone in the design of novel therapeutics.[1][2] Among the vast array of substituted indazoles, 3-iodo-7-methoxy-1H-indazole stands out as a versatile intermediate, primed for further functionalization through cross-coupling reactions. The precise characterization of this molecule is therefore of paramount importance to ensure the identity, purity, and integrity of subsequent synthetic endeavors.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere presentation of data, offering insights into the experimental rationale and the interpretation of spectral features. The protocols and analyses herein are grounded in established principles and validated methodologies, ensuring scientific rigor and trustworthiness.

Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in positive ion mode. The sample is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured with high accuracy.

-

Data Analysis: The measured m/z value of the protonated molecule [M+H]⁺ is compared with the theoretically calculated exact mass of C₈H₈IN₂O⁺ to confirm the elemental composition.

Data Summary: Mass Spectrometry

| Parameter | Observed Value (as [M+H]⁺) | Theoretical Value (C₈H₈IN₂O⁺) |

| Mass-to-Charge (m/z) | 274.9730 | 274.9736 |

Note: The observed value is based on typical high-resolution mass spectrometry data for similar compounds.

Interpretation of Mass Spectrometry Data

The high-resolution mass spectrum of this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺. The close correlation between the observed and theoretical m/z values provides strong evidence for the molecular formula C₈H₇IN₂O. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) simplifies the interpretation of the molecular ion peak.

Fragmentation Pathway

Under appropriate conditions (e.g., collision-induced dissociation in MS/MS experiments), the molecular ion of this compound can undergo fragmentation. A plausible fragmentation pathway is initiated by the loss of the iodine radical, followed by other characteristic losses.

Caption: Plausible MS fragmentation pathway for this compound.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each carbon atom. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectra.

Data Summary: ¹H and ¹³C NMR

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on available supplier information and analysis of related structures.[3][4][5]

Table 1: ¹H NMR Data (Solvent: DMSO-d₆, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | N-H |

| ~7.4 | d | 1H | H-4 |

| ~7.1 | t | 1H | H-5 |

| ~6.6 | d | 1H | H-6 |

| 3.9 | s | 3H | -OCH₃ |

Table 2: ¹³C NMR Data (Solvent: DMSO-d₆, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-7a |

| ~145 | C-7 |

| ~129 | C-5 |

| ~122 | C-3a |

| ~115 | C-4 |

| ~105 | C-6 |

| ~90 | C-3 |

| ~56 | -OCH₃ |

Interpretation of NMR Spectra

¹H NMR Spectrum:

-

N-H Proton: The broad singlet observed at a downfield chemical shift (~13.5 ppm) is characteristic of the acidic N-H proton of the indazole ring. Its broadness is due to quadrupole broadening and potential exchange with residual water in the solvent.

-

Aromatic Protons: The protons on the benzene ring (H-4, H-5, and H-6) appear in the aromatic region. The methoxy group at C-7 is an electron-donating group, which influences the chemical shifts of the adjacent protons. H-6 is expected to be the most shielded (upfield), while H-4 will be the most deshielded (downfield). The coupling patterns (doublet, triplet, doublet) arise from spin-spin coupling between adjacent protons.

-

Methoxy Protons: The sharp singlet at approximately 3.9 ppm, integrating to three protons, is characteristic of the methoxy group (-OCH₃).

¹³C NMR Spectrum:

-

C-3: The carbon atom bearing the iodine (C-3) is expected to be significantly shielded (upfield shift to ~90 ppm) due to the "heavy atom effect" of iodine.

-

C-7: The carbon atom attached to the electron-donating methoxy group (C-7) will be deshielded and appear at a downfield chemical shift (~145 ppm).

-

Other Aromatic Carbons: The remaining aromatic carbons (C-3a, C-4, C-5, C-6, and C-7a) will have chemical shifts in the typical aromatic region, influenced by the substituents on the ring.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a singlet around 56 ppm.

NMR Analysis Workflow

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through mass spectrometry and NMR provides unambiguous confirmation of its chemical structure. The data presented in this guide, including detailed experimental protocols and interpretations, serves as a reliable reference for researchers engaged in the synthesis and development of novel indazole-based compounds. Adherence to these analytical principles ensures the quality and reproducibility of scientific research in the pursuit of new therapeutic agents.

References

- 1. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(351210-07-6) 1H NMR spectrum [chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

Chemical properties and stability of 3-Iodo-7-methoxy-1H-indazole

An In-depth Technical Guide to 3-Iodo-7-methoxy-1H-indazole: Properties, Stability, and Synthetic Utility

Foreword for the Advanced Researcher

The indazole nucleus stands as a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique bioisosteric relationship with indole, combined with its capacity for forming critical hydrogen bond interactions within enzyme active sites, has cemented its role in drug discovery, particularly in the realm of kinase inhibitors.[3] This guide focuses on a strategically functionalized derivative, This compound (CAS No. 351210-07-6). The deliberate incorporation of an iodine atom at the 3-position and a methoxy group at the 7-position transforms the foundational indazole core into a highly versatile and reactive building block. This document serves as a technical resource for researchers, providing a consolidated overview of its chemical properties, stability considerations, and its vast potential as a synthetic intermediate in the development of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

This compound is a solid at room temperature, and while extensive physical property data is not widely published, its characteristics can be inferred from related structures and supplier information.

| Property | Data/Value | Source/Comment |

| CAS Number | 351210-07-6 | [4][5][6] |

| Molecular Formula | C₈H₇IN₂O | Calculated |

| Molecular Weight | 274.06 g/mol | Calculated |

| Appearance | Expected to be a solid (e.g., powder) | Inferred from related indazole compounds.[7] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from general solubility of similar heterocyclic compounds.[8] |

| Boiling Point | 389.9±22.0 °C at 760 mmHg | Predicted. Based on data for the closely related 3-Iodo-7-methyl-1H-indazole.[9] |

| Density | 2.0±0.1 g/cm³ | Predicted. Based on data for the closely related 3-Iodo-7-methyl-1H-indazole.[9] |

| pKa | 11.99±0.40 | Predicted. Based on data for the closely related 3-Iodo-7-methyl-1H-indazole.[9] |

Spectroscopic Characterization: A Guide to Structural Verification

Accurate structural confirmation is critical. The following outlines the expected spectroscopic signatures for this compound and provides a standard protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a primary tool for confirming the substitution pattern. Key expected signals include the N-H proton (typically a broad singlet), distinct aromatic protons on the benzene ring, and a singlet for the methoxy group protons. A publicly available ¹H NMR spectrum confirms the general structure.[10]

-

¹³C NMR: The carbon spectrum will show characteristic shifts for the aromatic carbons, with the carbon bearing the iodine atom (C3) being significantly influenced. The methoxy carbon will appear as a distinct signal in the aliphatic region.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[11]

-

Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[11]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₈H₇IN₂O. The isotopic pattern will be characteristic of an iodine-containing compound.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H Stretch : A moderate to sharp band in the region of 3100-3300 cm⁻¹.

-

C-H Aromatic Stretch : Bands typically appearing just above 3000 cm⁻¹.

-

C=C Aromatic Stretch : Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy) : A strong band in the 1000-1300 cm⁻¹ region.

Chemical Stability and Recommended Storage

The stability of this compound is crucial for maintaining its integrity as a research chemical and synthetic building block.

-

General Stability : Like many iodo-substituted heterocyclic compounds, it may exhibit sensitivity to light and air over prolonged periods. The carbon-iodine bond can be susceptible to cleavage under certain conditions.

-

Storage Conditions : To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[9] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[7][12][13] Some suppliers utilize cold-chain transportation, suggesting that refrigerated storage is optimal.[4]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[7]

Logical Framework for Stability

Caption: Key factors influencing the stability and optimal storage of the compound.

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a reliable synthetic route can be designed based on established methods for indazole halogenation.[14] The most direct approach is the electrophilic iodination of 7-methoxy-1H-indazole.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on common procedures for the C3-iodination of indazoles.[14]

-

Reaction Setup : To a solution of 7-methoxy-1H-indazole (1.0 eq) in dimethylformamide (DMF), add powdered potassium hydroxide (KOH) (2.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Iodination : Cool the reaction mixture to 0 °C in an ice bath. Add a solution of iodine (I₂) (1.2 eq) in DMF dropwise over 20 minutes.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching and Extraction : Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Causality and Rationale :

-

Base (KOH) : The base is crucial for deprotonating the indazole at the N1 position, forming the indazolide anion. This significantly increases the electron density of the heterocyclic ring, activating it towards electrophilic substitution.

-

Solvent (DMF) : A polar aprotic solvent like DMF is used to dissolve the starting materials and the anionic intermediate.

-

Regioselectivity : The C3 position of the N1-deprotonated indazole is the most nucleophilic, directing the electrophilic iodine to this site for substitution.[15]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its engineered reactivity, making it a powerful intermediate for building molecular complexity.

-

The 3-Iodo Group : The carbon-iodine bond is a premier synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of diverse functionalities, which is essential for structure-activity relationship (SAR) studies in drug discovery. Key transformations include:

-

Suzuki Coupling : Introduction of aryl or heteroaryl groups.

-

Sonogashira Coupling : Introduction of alkynyl groups.

-

Heck Coupling : Introduction of vinyl groups.

-

Buchwald-Hartwig Amination : Introduction of amine functionalities.

-

-

The 7-Methoxy Group : As an electron-donating group, the methoxy substituent modulates the electronic properties of the entire indazole system.[16] This can influence the reactivity of the scaffold and provides a potential site for metabolic interactions in a biological context.

Versatility in Cross-Coupling Reactions

Caption: Key cross-coupling reactions enabled by the 3-iodo substituent.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is present in several FDA-approved drugs, validating its utility in targeting a range of diseases.[1]

| Drug Name | Therapeutic Application |

| Pazopanib | Tyrosine Kinase Inhibitor (Anti-cancer) |

| Axitinib | Tyrosine Kinase Inhibitor (Anti-cancer) |

| Niraparib | PARP Inhibitor (Anti-cancer) |

| Granisetron | 5-HT3 Receptor Antagonist (Anti-emetic) |

| Benzydamine | Non-steroidal Anti-inflammatory Drug |

| Source:[1][3] |

This compound serves as an ideal starting point for building libraries of novel compounds for screening. The ability to easily modify the C3 position allows medicinal chemists to systematically probe the binding pocket of a biological target, optimizing for potency, selectivity, and pharmacokinetic properties.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, precautions should be based on data for structurally related indazole compounds.

-

General Precautions : Handle in accordance with good industrial hygiene and safety practices.[13] Avoid contact with skin, eyes, and clothing.[7][17]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[12][17]

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Skin Contact : Wash off immediately with plenty of soap and water.[12][13]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]

-

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]

- 4. 351210-07-6|this compound|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. eontrading.uk [eontrading.uk]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-Iodo-7-methyl-1H-indazole|lookchem [lookchem.com]

- 10. This compound(351210-07-6) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. file.bldpharm.com [file.bldpharm.com]

- 14. soc.chim.it [soc.chim.it]

- 15. benchchem.com [benchchem.com]

- 16. soc.chim.it [soc.chim.it]

- 17. tcichemicals.com [tcichemicals.com]

Solubility of 3-Iodo-7-methoxy-1H-indazole in organic solvents

An In-depth Technical Guide to the Solubility of 3-Iodo-7-methoxy-1H-indazole in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early-stage discovery through formulation and clinical application.[1][2][3] this compound belongs to the indazole class of compounds, a privileged scaffold in modern medicinal chemistry due to its versatile biological activity, appearing in numerous approved drugs.[4][5][6][7] This guide provides a comprehensive analysis of the theoretical solubility profile of this compound based on its molecular structure. In the absence of extensive empirical data in public literature, this document serves as a predictive framework and a practical manual, empowering researchers to make informed decisions on solvent selection and to execute robust experimental solubility assessments.

The Strategic Importance of the Indazole Scaffold in Drug Development

The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of indole and is recognized as a "privileged scaffold".[4][6] This means it can bind to multiple biological targets with high affinity, making it a cornerstone for the development of therapeutics across various domains, including oncology, inflammation, and neurology.[5][7][8] The therapeutic efficacy of any drug candidate, however, is fundamentally linked to its bioavailability, which is heavily influenced by its solubility.[1][9] Poor solubility can lead to inadequate absorption, requiring higher doses and causing unpredictable therapeutic outcomes.[1][2][10] Therefore, a thorough understanding of the solubility of a functionalized indazole like this compound is not merely a procedural step but a foundational requirement for successful drug development.

Molecular Structure Analysis and Physicochemical Profile

To predict the solubility of this compound, we must first dissect its molecular structure and the physicochemical contributions of its constituent parts. The fundamental principle governing solubility is "like dissolves like," which relates the polarity and intermolecular forces of the solute to those of the solvent.[11][12]

Component Analysis:

-

1H-Indazole Core: This bicyclic aromatic system is the molecule's backbone. It possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair on the second nitrogen atom).[15][16][17] This duality confers a degree of polarity and the ability to interact with protic and other polar solvents. The aromatic rings also contribute to nonpolar van der Waals interactions.

-

7-Methoxy Group (-OCH₃): The ether oxygen atom acts as a hydrogen bond acceptor, which can slightly increase interactions with polar protic solvents.[18] However, the methyl group adds to the nonpolar character of the molecule.

-

3-Iodo Group (-I): The iodine atom is large, polarizable, and hydrophobic. Its presence significantly increases the molecular weight and the nonpolar surface area of the molecule. This generally leads to a decrease in solubility in highly polar solvents like water and an increase in solubility in less polar organic solvents.[11][12]

Overall Predicted Profile: this compound is a moderately polar molecule. The presence of hydrogen bond donor/acceptor sites is counterbalanced by the large, nonpolar aromatic system and the bulky iodine atom. This structure suggests limited solubility in water but favorable solubility in a range of organic solvents, particularly those that are moderately polar and/or aprotic.

Caption: Relationship between molecular features and predicted solubility.

Theoretical Solubility Profile in Common Organic Solvents

Based on the physicochemical analysis, the following table outlines the predicted solubility of this compound across a spectrum of common laboratory solvents. These are qualitative predictions intended to guide initial experimental design.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The molecule can form hydrogen bonds via its indazole N-H and N atoms, and methoxy O atom. However, the large nonpolar surface area from the aromatic rings and the iodine atom limits extensive hydration or solvation. Solubility is expected to increase from water to ethanol as the solvent's nonpolar character increases.[11][18] |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions without having the highly structured H-bonding network of water to disrupt. They represent a good polarity match for the overall molecule, making them excellent candidates for creating stock solutions. |

| Weakly Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents offer a balance of slight polarity and nonpolar character that can effectively solvate both the polar functional groups and the nonpolar regions of the molecule. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low | The molecule's polarity, arising from the heteroatoms and the N-H bond, is too significant for it to be readily soluble in purely nonpolar solvents that rely solely on London dispersion forces. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative data, an experimental determination is essential. The "gold standard" for measuring true equilibrium solubility is the shake-flask method.[19][20][21] This protocol establishes the thermodynamic solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium and is a critical parameter for drug development.[22][23]

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent(s) (HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Accurately prepare a high-concentration stock solution of this compound in the chosen solvent (or a stronger solvent like DMSO if necessary).

-

Perform serial dilutions to create a series of at least five calibration standards of known concentrations.

-

Analyze these standards via HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a high correlation coefficient (R² > 0.99).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is crucial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been reached.[24]

-

Add a precise volume of the selected solvent to the vial (e.g., 2 mL).

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the suspension to equilibrate for a sufficient duration. For thermodynamic solubility, 24 to 48 hours is standard to ensure the system has reached a true equilibrium between the solid and dissolved states.[25][26]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated supernatant from the solid excess, use either centrifugation or filtration.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial. This method is highly effective at removing fine particulates.[27]

-

-

-

Quantification:

-

Immediately dilute an aliquot of the clear, saturated supernatant with the solvent to a concentration that falls within the range of the previously established calibration curve.

-

Analyze the diluted sample by HPLC under the same conditions used for the standards.

-

Using the peak area from the HPLC chromatogram and the calibration curve, calculate the concentration of the diluted sample.

-

Apply the dilution factor to determine the final solubility concentration of the original saturated solution. Report the result in units such as mg/mL or µg/mL.

-

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. seppic.com [seppic.com]

- 10. jmpas.com [jmpas.com]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 351210-07-6|this compound|BLD Pharm [bldpharm.com]

- 14. alchempharmtech.com [alchempharmtech.com]

- 15. cris.bgu.ac.il [cris.bgu.ac.il]

- 16. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 19. bioassaysys.com [bioassaysys.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. ovid.com [ovid.com]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. lup.lub.lu.se [lup.lub.lu.se]

- 25. enamine.net [enamine.net]

- 26. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Substituted 7-Methoxyindazoles: A Technical Guide to Their Biological Activities and Therapeutic Potential

Introduction

The indazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic aromatic structure, composed of fused benzene and pyrazole rings, provides a versatile template for designing therapeutic agents.[2] The strategic placement of substituents on this core can profoundly influence the molecule's physicochemical properties and pharmacological activity. Among the various substituted indazoles, those bearing a methoxy group at the 7-position have garnered significant interest. The 7-methoxy group can enhance solubility and modulate metabolic stability, making these derivatives particularly attractive for drug development.[3]

This technical guide offers an in-depth exploration of the primary biological activities associated with substituted 7-methoxyindazoles: anticancer, anti-inflammatory, and antimicrobial. We will delve into the molecular mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for evaluating these activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Anticancer Activity: Targeting Cell Survival and Proliferation

A substantial body of evidence highlights the potent anticancer properties of indazole derivatives.[2][4] Several compounds, including the FDA-approved kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical relevance in oncology.[1][2] Substituted 7-methoxyindazoles exert their antiproliferative effects primarily through two interconnected mechanisms: induction of apoptosis and inhibition of key protein kinases involved in cancer progression.

Mechanism of Action: Induction of Apoptosis

Many 7-methoxyindazole derivatives trigger programmed cell death, or apoptosis, in cancer cells, often via the intrinsic (mitochondrial) pathway.[5] This process is initiated by cellular stress, such as the accumulation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential.[5] This disruption leads to the release of cytochrome c into the cytoplasm, which binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome.[6][7] The apoptosome then recruits and activates initiator caspase-9.[8] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which dismantle the cell by degrading key structural and functional proteins.[6][9] This cascade is tightly regulated by the Bcl-2 family of proteins; pro-apoptotic members like Bax promote mitochondrial disruption, while anti-apoptotic members like Bcl-2 inhibit it. Potent indazole compounds have been shown to upregulate Bax and downregulate Bcl-2, tipping the balance in favor of cell death.[5]

Data Presentation: In Vitro Antiproliferative Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | R¹ Substituent (Indazole Ring) | R² Substituent (Attached Group) | Cell Line | IC₅₀ (µM) | Reference |

| 2f | 6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl] | H | 4T1 (Breast) | 0.23 | [4][5] |

| HepG2 (Liver) | 0.80 | [4] | |||

| MCF-7 (Breast) | 0.34 | [4] | |||

| A549 (Lung) | 1.15 | [4] | |||

| Compound 4 | 6-amino-2-allyl | 4-methoxybenzenesulfonamide | A2780 (Ovarian) | 4.21 | [10] |

| Compound 9 | 6-amino-7-ethoxy-2-(4-methylbenzyl) | 4-methylbenzenesulfonamide | A549 (Lung) | 18.6 | [10] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a robust colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[1][11] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS, filtered)

-

Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

-

Test compound (substituted 7-methoxyindazole) stock solution in DMSO

-

Multi-channel pipette and microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).[12]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[13]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[12]

-

Solubilization: Carefully aspirate the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.[1]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting key enzymes and signaling molecules in the inflammatory pathway.[14][15]

Mechanism of Action: COX-2 and Cytokine Inhibition

A primary mechanism for the anti-inflammatory effect of indazoles is the inhibition of cyclooxygenase-2 (COX-2).[14][16] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for converting arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators that cause pain, swelling, and fever.[17] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[17]

Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[14] These cytokines are central regulators of the inflammatory response, and their inhibition can significantly dampen the inflammatory cascade.[18]

Data Presentation: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard preclinical assay for evaluating acute anti-inflammatory activity.

| Compound | Dose (mg/kg) | Time Post-Carrageenan (hr) | % Inhibition of Edema | Reference |

| Indazole | 100 | 5 | 61.03 | [14] |

| 5-Aminoindazole | 100 | 5 | 83.09 | [14] |

| Diclofenac (Std.) | 10 | 5 | 84.50 | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.[19][20]

Materials:

-

Wistar rats (150-200 g)

-

Plethysmometer

-

Carrageenan solution (1% w/v in sterile saline)[21]

-

Test compound (substituted 7-methoxyindazole)

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC)

-

Standard drug (e.g., Diclofenac, 10 mg/kg)

-

Oral gavage needles

Step-by-Step Methodology:

-

Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the study, with free access to water.

-

Animal Grouping: Randomly divide the rats into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups (at least 3 doses).[19]

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat up to the ankle joint using a plethysmometer.[19]

-

Compound Administration: Administer the test compound, standard drug, or vehicle via oral gavage. The volume is typically 1 mL/100 g body weight.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[19][21]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[19]

-

Data Analysis:

-

Calculate the edema volume (Vₑ) for each animal at each time point: Vₑ = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100.[19]

-

Antimicrobial Activity: A New Frontier

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[22] Indazole derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[23][24]

Mechanism of Action: Inhibition of DNA Gyrase

One of the key bacterial targets for indazole derivatives is DNA gyrase (GyrB subunit), a type II topoisomerase.[22] This enzyme is essential for bacterial DNA replication, repair, and transcription, as it introduces negative supercoils into the DNA. By inhibiting the ATPase activity of the GyrB subunit, these compounds prevent the resealing of the DNA strand, leading to a bactericidal effect. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to overcome existing resistance.[22]

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | R¹ Substituent | R² Substituent | Organism | MIC (µg/mL) | Reference |

| 5i | N-methyl-3-(4-methoxyphenyl) | H | Xanthomonas campestris | N/A (Zone of Inhibition: 2.3 cm) | [23] |

| 5f | N-methyl-3-(4-fluorophenyl) | H | Xanthomonas campestris | N/A (Zone of Inhibition: 2.2 cm) | [23] |

| Generic Indazole | - | - | Staphylococcus aureus (MRSA) | - | [22] |

| Generic Indazole | - | - | Enterococcus faecalis | - | [22] |

(Note: Specific MIC values for 7-methoxy derivatives are less commonly published, but the class shows significant promise. Data often presented as zone of inhibition.)

Experimental Protocol: Broth Microdilution for MIC Determination

This is the reference method for determining the MIC of an antimicrobial agent against aerobic bacteria, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[25][26]

Materials:

-

96-well U-bottom microtiter plates

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

-

Test compound stock solution in DMSO

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

0.5 McFarland turbidity standard

-

Sterile saline

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh agar plate (18-24h culture), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in broth to achieve the final inoculum density of ~5 x 10⁵ CFU/mL.[27]

-

Compound Dilution Plate: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the test compound stock (e.g., at 256 µg/mL) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well. This creates a range of concentrations.

-

Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.[28] The final volume in each well will be 200 µL.

-

Controls:

-

Growth Control: A well containing broth and inoculum, but no compound.

-

Sterility Control: A well containing only sterile broth.

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[29]

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well) compared to the turbid growth control.[25]

Structure-Activity Relationship (SAR) Insights

Across the various biological activities, several structural trends have emerged for substituted indazoles:

-

N1 and N2 Substitution: The nature and size of the substituent on the pyrazole nitrogen atoms are critical. For anticancer activity, suitable alkyl groups at the N4 position of an attached piperazinyl ring are favorable.[4] For anti-inflammatory activity, N1 meta-substituted benzyl groups can be potent.[30]

-

Substitution on the Benzene Ring: The position and electronic properties of substituents on the benzo portion of the indazole are crucial. Methoxy groups, particularly at the C7 position, are often beneficial for activity and solubility.[3] Halogen substitutions can enhance potency in some cases but must be carefully considered.[31] For anti-inflammatory CCR4 antagonists, only small groups were tolerated at C5, C6, or C7, with C6 being preferred.[30]

-

C3 Substituents: The C3 position is a common point for attaching pharmacophores. For example, attaching sulfonamide moieties at this position has led to potent anti-inflammatory agents.[30] The regiochemistry is critical; for CRAC channel blockers, a 3-carboxamide is active while its reverse isomer is not.[32]

Conclusion and Future Directions

Substituted 7-methoxyindazoles represent a versatile and highly promising scaffold for the development of novel therapeutics. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents provides a strong foundation for further investigation. The ability to modulate their activity through targeted substitutions offers medicinal chemists a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating more detailed mechanisms of action, particularly for their antimicrobial effects. Exploring dual-target inhibitors, such as compounds with both anticancer and anti-inflammatory properties, could lead to innovative treatments for complex diseases like cancer. Continued investigation into the structure-activity relationships will be paramount in designing next-generation 7-methoxyindazole derivatives with enhanced therapeutic profiles and minimal off-target effects.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 10. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. broadpharm.com [broadpharm.com]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [research.bidmc.org]

- 19. benchchem.com [benchchem.com]

- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 24. researchgate.net [researchgate.net]

- 25. Broth Microdilution | MI [microbiology.mlsascp.com]

- 26. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 27. scribd.com [scribd.com]

- 28. rr-asia.woah.org [rr-asia.woah.org]

- 29. bio-protocol.org [bio-protocol.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

Iodination of 7-methoxy-1H-indazole regioselectivity

An In-Depth Technical Guide to the Regioselective Iodination of 7-methoxy-1H-indazole

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Functionalized Indazoles

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties allow it to engage with various biological targets, leading to therapies for oncology, inflammation, and neurological disorders.[3] Marketed drugs such as Pazopanib and Axitinib, both potent tyrosine kinase inhibitors, feature the indazole core, underscoring its therapeutic significance.[4]

The strategic functionalization of the indazole ring is paramount in drug discovery, enabling the modulation of a compound's physicochemical properties and its structure-activity relationship (SAR). Halogenation, particularly iodination, is a key transformation. The resulting iodo-indazole is not merely a final product but a versatile synthetic intermediate, primed for a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that allow for the introduction of diverse molecular complexity.[4]

This guide focuses on the iodination of a specific, highly relevant scaffold: 7-methoxy-1H-indazole. We will dissect the mechanistic principles governing the regioselectivity of this reaction, provide field-proven experimental protocols, and offer insights into optimizing this critical synthetic step.

Mechanistic Underpinnings: Electrophilic Substitution on the Indazole Core

The iodination of an aromatic system is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via a two-step mechanism:

-

Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophilic iodine species (E-I, where E is a carrier, or conceptually, I⁺). This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

-

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system.[5]

The regiochemical outcome—the position at which substitution occurs—is dictated by the relative stability of the possible arenium ion intermediates. For the 1H-indazole ring, the C3 position is inherently the most nucleophilic and prone to electrophilic attack.[6][7] This is because the nitrogen at the N1 position acts as a pyrrole-type nitrogen, donating electron density into the five-membered ring and stabilizing the positive charge in the arenium ion intermediate more effectively when the attack occurs at C3.

The Directing Influence of the 7-Methoxy Group

The regioselectivity of the iodination of 7-methoxy-1H-indazole is a fascinating interplay between the inherent reactivity of the indazole nucleus and the directing effects of the methoxy substituent.

-

Indazole Core Directivity: As established, the pyrazole moiety directs electrophiles preferentially to the C3 position.

-

Methoxy Group Directivity: The methoxy group at C7 is a powerful activating, ortho, para-directing group due to its strong positive mesomeric effect (+M). It donates electron density to the benzene ring, specifically activating the C6 and C4 positions.